1-Chloro-2-fluoro-4-(trichloromethoxy)benzene
Overview
Description
1-Chloro-2-fluoro-4-(trichloromethoxy)benzene is an organic compound with the molecular formula C7H3Cl4FO. It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine, fluorine, and trichloromethoxy groups. This compound is typically used as an intermediate in organic synthesis and has applications in various chemical processes .
Preparation Methods
The synthesis of 1-Chloro-2-fluoro-4-(trichloromethoxy)benzene can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-fluorotoluene with trichloromethane in the presence of aluminum chloride as a catalyst. The reaction proceeds under controlled conditions to yield the desired product . Industrial production methods often involve similar reaction pathways but are optimized for large-scale production, ensuring high yield and purity of the compound .
Chemical Reactions Analysis
1-Chloro-2-fluoro-4-(trichloromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Chloro-2-fluoro-4-(trichloromethoxy)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Catalysis: The compound can act as a catalyst in certain chemical reactions, facilitating the formation of desired products.
Material Science: It is used in the development of new materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of 1-Chloro-2-fluoro-4-(trichloromethoxy)benzene involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The pathways involved in these reactions depend on the nature of the nucleophile and the reaction conditions .
Comparison with Similar Compounds
1-Chloro-2-fluoro-4-(trichloromethoxy)benzene can be compared with similar compounds such as:
2-Chloro-4-fluoro-1-(trifluoromethyl)benzene: This compound has a trifluoromethyl group instead of a trichloromethoxy group, leading to different chemical properties and reactivity.
1-Chloro-2-fluoro-4-(trifluoromethoxy)benzene: Similar to the compound but with a trifluoromethoxy group, affecting its applications and reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and makes it suitable for particular applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
1-chloro-2-fluoro-4-(trichloromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl4FO/c8-5-2-1-4(3-6(5)12)13-7(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMZSLRGOXAABZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(Cl)(Cl)Cl)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl4FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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